2-Methyl-2-azabicyclo[3.3.1]non-7-ene
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Overview
Description
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique three-dimensional and rigid structures. These structures are often found in natural products and are of significant interest in drug development due to their favorable properties, such as increased solubility and decreased non-specific binding to proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- can be achieved through various synthetic routes. One common method involves the use of a Michael reaction to form a carbon-carbon bond. For instance, a substrate can be treated with sodium hydride in dichloromethane to yield the desired product . Another approach involves the intramolecular aldol process of an aza-tethered dicarbonyl compound, leading to the formation of the six-membered nitrogen-containing ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the production of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl-.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the nitrogen-containing ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, dichloromethane, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing derivatives, while reduction can lead to the formation of simpler bicyclic structures.
Scientific Research Applications
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- has several scientific research applications:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: Its unique properties are leveraged in drug development to enhance biological activity and improve molecular properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- can be compared with other similar compounds, such as:
Sarain A and Madangamines: These alkaloids contain a 2-azabicyclo[3.3.1]nonane core fused with additional rings, making them more complex than 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl-.
The uniqueness of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- lies in its specific structure and the versatility it offers in synthetic chemistry and drug development.
Properties
CAS No. |
64157-72-8 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[3.3.1]non-7-ene |
InChI |
InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3 |
InChI Key |
XHXMABUBDZPUCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC=CC1C2 |
Origin of Product |
United States |
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